1,1-Bis(4-hydroxyphenyl)cyclohexane

Description

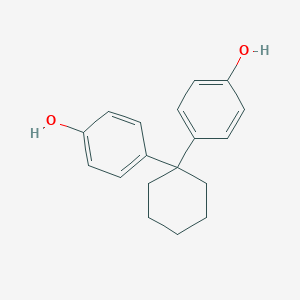

Structure

3D Structure

Properties

IUPAC Name |

4-[1-(4-hydroxyphenyl)cyclohexyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c19-16-8-4-14(5-9-16)18(12-2-1-3-13-18)15-6-10-17(20)11-7-15/h4-11,19-20H,1-3,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDLEVPIDBLVHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047963 | |

| Record name | Bisphenol Z | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

843-55-0 | |

| Record name | 1,1-Bis(4-hydroxyphenyl)cyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=843-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Cyclohexylidenebisphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000843550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisphenol Z | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07485 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 843-55-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 843-55-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bisphenol Z | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-cyclohexylidenebisphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-CYCLOHEXYLIDENEBISPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64ZF6464QY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Beyond Bisphenol A - The Significance of the Cyclohexylidene Bridge

An In-depth Technical Guide to the Chemical Properties of 1,1-Bis(4-hydroxyphenyl)cyclohexane

This compound, commonly known as Bisphenol Z (BPZ), is a vital aromatic diol belonging to the bisphenol family.[1][2] Structurally similar to the more widely known Bisphenol A (BPA), BPZ replaces the isopropylidene bridge of BPA with a cyclohexane ring. This seemingly subtle structural modification introduces a bulky, non-planar "cardo" group, which imparts significant and desirable changes to the molecule's properties and the performance of polymers derived from it.

This technical guide offers a comprehensive exploration of the core chemical properties of this compound. We will delve into its synthesis, structural characterization, thermal behavior, and reactivity, with a particular focus on its role as a monomer in high-performance polymers. The insights provided are intended for researchers, polymer chemists, and drug development professionals seeking to understand and leverage the unique attributes of this compound.

Physicochemical and Structural Properties

The fundamental properties of a chemical compound dictate its behavior and potential applications. BPZ is a white, crystalline solid at room temperature.[3] Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 4-[1-(4-hydroxyphenyl)cyclohexyl]phenol | [1][2] |

| Synonyms | Bisphenol Z (BPZ), 4,4'-Cyclohexylidenebisphenol | [1][2] |

| CAS Number | 843-55-0 | [1][3] |

| Molecular Formula | C₁₈H₂₀O₂ | [1][2] |

| Molecular Weight | 268.35 g/mol | [1][4] |

| Melting Point | 189-192 °C | [3][4] |

| Boiling Point | 440.9 °C at 760 mmHg | [4] |

| Appearance | White to almost white crystalline powder | [3] |

| Solubility | Practically insoluble in water; soluble in methanol. | [4][5] |

| XLogP3 | 5.4 | [1] |

The defining feature of BPZ is the quaternary carbon of the cyclohexane ring bonded to two hydroxyphenyl groups. This creates a three-dimensional, rigid structure that hinders close chain packing in polymers, a characteristic that enhances solubility and lowers the melting viscosity of derived materials compared to their more linear counterparts.

Synthesis of this compound

The synthesis of BPZ is a classic example of an acid-catalyzed electrophilic aromatic substitution reaction. The process involves the condensation of cyclohexanone with two equivalents of phenol.

Caption: General synthesis scheme for this compound.

Reaction Mechanism

The causality of this synthesis lies in the activation of the carbonyl group of cyclohexanone by an acid catalyst.

-

Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen of cyclohexanone, making the carbonyl carbon significantly more electrophilic.

-

Electrophilic Attack: The electron-rich aromatic ring of phenol acts as a nucleophile, attacking the activated carbonyl carbon. This typically occurs at the para position relative to the hydroxyl group due to steric hindrance at the ortho positions and the strong activating, ortho,para-directing nature of the hydroxyl group.

-

Dehydration: The resulting intermediate undergoes dehydration to form a resonance-stabilized carbocation.

-

Second Attack: A second molecule of phenol attacks this carbocation.

-

Deprotonation: Loss of a proton from the aromatic ring restores aromaticity and yields the final this compound product.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a self-validating system where the purity of the final product is confirmed through characterization (e.g., melting point, spectroscopy), ensuring the reaction's success.

Materials:

-

Phenol

-

Cyclohexanone

-

Concentrated Sulfuric Acid (or another suitable acid catalyst)

-

Sodium Hydroxide solution (20%)

-

Toluene or other suitable recrystallization solvent

-

Standard laboratory glassware (three-neck flask, condenser, dropping funnel, mechanical stirrer)

Procedure:

-

Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, condenser, and dropping funnel, melt phenol.

-

Catalyst Addition: Slowly add the acid catalyst to the molten phenol with vigorous stirring. The choice of catalyst is critical; strong protic acids are required to sufficiently activate the ketone.

-

Cyclohexanone Addition: Add cyclohexanone dropwise to the phenol-catalyst mixture, maintaining the reaction temperature (e.g., 55-70°C).[6] The rate of addition is controlled to manage the exothermic nature of the reaction.

-

Reaction Monitoring: Allow the reaction to proceed for a specified time (e.g., 25-80 minutes) until completion, which can be monitored by Thin Layer Chromatography (TLC).[6]

-

Workup and Neutralization: After cooling, the reaction mixture is dissolved in a suitable organic solvent and washed with water to remove the acid catalyst. The resulting product is often dissolved in an aqueous sodium hydroxide solution to form the phenoxide salt, separating it from non-phenolic impurities.[7]

-

Precipitation: The product is precipitated by neutralizing the alkaline solution with acid.

-

Purification: The crude solid is collected by filtration and purified by recrystallization from a suitable solvent like toluene or an ethanol/water mixture to yield pure, crystalline this compound. The melting point of the recrystallized product should be sharp and within the literature range (189-192 °C) to validate its purity.[3][4]

Caption: Experimental workflow for the synthesis and purification of BPZ.

Spectroscopic and Thermal Characterization

Structural confirmation and thermal stability assessment are paramount for qualifying BPZ for its primary use as a polymer monomer.

Spectroscopic Analysis

The structure of BPZ is unequivocally confirmed by a combination of spectroscopic techniques.[6]

| Technique | Key Observations and Interpretation |

| FTIR | Broad peak at ~3200-3600 cm⁻¹ (O-H stretch of phenol), peaks at ~2850-2950 cm⁻¹ (aliphatic C-H stretch of cyclohexane), and strong absorptions in the aromatic region (~1500-1600 cm⁻¹ for C=C stretch). |

| ¹H NMR | Signals for aromatic protons (~6.6–7.4 ppm), a singlet for the phenolic hydroxyl protons (~4.7 ppm, can vary), and multiplets for the aliphatic protons of the cyclohexane ring.[7] |

| ¹³C NMR | Signals for the quaternary carbon of the cyclohexane ring, other aliphatic carbons, and distinct signals for the ipso, ortho, meta, and para carbons of the hydroxyphenyl groups. |

| Mass Spec. | The molecular ion peak [M]⁺ corresponding to its molecular weight (268.3 g/mol ) is observed.[1] LC-MS analysis often shows the deprotonated molecule [M-H]⁻ at m/z 267.1391 in negative ion mode.[1] |

Thermal Properties

The thermal stability of BPZ and its derived polymers is a key performance metric.

-

Differential Scanning Calorimetry (DSC): DSC analysis shows a sharp endothermic peak corresponding to its melting point between 189-192 °C.[3][4] For polymers derived from BPZ, DSC is used to determine the glass transition temperature (Tg), which for derived polyesters can range from 147 to 215 °C.[8]

-

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability and decomposition profile. Polyesters synthesized from BPZ are generally stable up to 190°C, with degradation commencing thereafter.[7][9] The bulky cardo group enhances the thermal stability of the resulting polymers, with 10% weight loss temperatures often exceeding 430 °C.[8]

Reactivity and Applications in Polymer Chemistry

The two phenolic hydroxyl groups are the primary sites of reactivity, making BPZ an excellent diol monomer for step-growth polymerization.

Polymer Synthesis

BPZ is a foundational monomer for a variety of high-performance "cardo" polymers, including:

-

Polyesters: Synthesized by reacting BPZ with various diacid chlorides (e.g., adipoyl chloride, terephthaloyl chloride) via interfacial polycondensation.[7][8][9]

-

Polyamides: BPZ can be chemically modified, for example, by converting it to a diamine like 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane, which is then polycondensed with aromatic dicarboxylic acids to form soluble, thermally stable polyamides.[10]

-

Polycarbonates: Similar to BPA, BPZ can be used in the synthesis of polycarbonates, often through interfacial polymerization with phosgene or melt transesterification with diphenyl carbonate.

-

Epoxy Resins: It serves as a curing agent or a primary component in epoxy resin formulations.[11][12]

The incorporation of the cyclohexylidene bridge into the polymer backbone disrupts chain packing, which typically leads to enhanced solubility in organic solvents, higher glass transition temperatures, and good thermal stability compared to polymers made from more flexible bisphenols.[10]

Caption: Polycondensation of BPZ to form a cardo polyester.

Safety and Toxicology

As a member of the bisphenol class, understanding the toxicological profile of BPZ is crucial for safe handling and application development.

-

GHS Hazard Classification: According to aggregated data, this compound is classified as a warning-level hazard.[1][13]

-

Precautionary Statements: Standard precautions for handling irritating powders should be followed.[13]

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

While it is not as extensively studied as BPA, its structural similarity warrants careful handling and further investigation into its potential endocrine-disrupting properties, especially in applications with potential for human contact or environmental release.

Conclusion

This compound is a highly valuable monomer whose chemical properties are defined by the rigid, bulky cyclohexylidene "cardo" group. This structural feature is directly responsible for the enhanced thermal stability and solubility of the high-performance polymers derived from it. Through well-established synthesis protocols and confirmed by robust spectroscopic and thermal analysis, BPZ stands as a critical building block for advanced materials, offering a distinct performance advantage over traditional bisphenols in various demanding applications. Continued research into its derivatives and polymer systems will undoubtedly expand its role in materials science and specialty chemical development.

References

-

Synthesis, spectral and thermal characterization of polyester derived from this compound. ResearchGate. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of 1,1 0 -bis(4-hydroxyphenyl)cyclohexane (BC) and 1,1 0... ResearchGate. [Link]

-

Synthesis of 1,1 0 -bis(4-hydroxyphenyl)cyclohexane (BC) and 1,1 0 -bis(3-methyl-4-hydroxyphenyl)cyclohexane (MeBC). ResearchGate. [Link]

-

(PDF) Synthesis, spectral and thermal characterization of polyester derived from this compound. ResearchGate. [Link]

-

Synthesis, Spectral and Thermal Characterization of this compound (BPZ)/1,1-Bis(4-hydroxyphenyl)-4-methylcyclohexane (MBPZ) Cardo Copolyesters. ResearchGate. [Link]

-

This compound. LookChem. [Link]

-

Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane. ResearchGate. [Link]

-

This compound. Hem. [Link]

-

This compound. Polycil. [Link]

-

Showing metabocard for this compound (HMDB0247513). Human Metabolome Database. [Link]

- WO2004041761A1 - Method for purifying 1,1-bis(4'-hydroxy-3'-methylphenyl)

-

Safety data sheet - this compound. CPAChem. [Link]

Sources

- 1. This compound | C18H20O2 | CID 232446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. polymer-stabilizer.alfa-chemistry.com [polymer-stabilizer.alfa-chemistry.com]

- 3. labproinc.com [labproinc.com]

- 4. This compound|lookchem [lookchem.com]

- 5. 1,1-BIS(3-CYCLOHEXYL-4-HYDROXYPHENYL)CYCLOHEXANE | 4221-68-5 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound | SJZ Chem-Pharm Co., Ltd. [sjzchem-pharm.com]

- 12. This compound | Polysil [polycil.co.uk]

- 13. fr.cpachem.com [fr.cpachem.com]

An In-Depth Technical Guide to the Molecular Structure of 1,1-Bis(4-hydroxyphenyl)cyclohexane (Bisphenol Z)

This guide provides a comprehensive technical overview of the molecular structure of 1,1-Bis(4-hydroxyphenyl)cyclohexane (BPC), also known as Bisphenol Z (BPZ). Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, spectroscopic characterization, crystallographic analysis, and conformational dynamics of BPC. Furthermore, it explores the implications of its structure on its biological activity and potential applications in medicinal chemistry.

Introduction: The Significance of this compound

This compound (CAS No. 843-55-0) is a bisphenol analog that has garnered significant interest in both material science and the biomedical field.[1] Structurally, it is characterized by a central cyclohexane ring to which two 4-hydroxyphenyl groups are attached at the same carbon atom. This unique arrangement imparts specific stereochemical properties that influence its physical, chemical, and biological behavior. While it serves as a monomer in the production of specialty polycarbonates, its structural similarity to other bisphenols, such as Bisphenol A (BPA), has led to investigations into its endocrine-disrupting properties and potential as a scaffold in drug design.[1][2] Understanding the nuances of its three-dimensional structure is paramount for predicting its interactions with biological targets and for the rational design of novel therapeutic agents.

Synthesis and Purification of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed condensation of cyclohexanone with phenol. This electrophilic aromatic substitution reaction is a cornerstone of industrial bisphenol production.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

A detailed protocol for the synthesis of this compound is as follows:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a mixture of phenol (2 molar equivalents) and a suitable acid catalyst (e.g., concentrated hydrochloric acid or a sulfonic acid resin) is prepared.

-

Addition of Cyclohexanone: Cyclohexanone (1 molar equivalent) is added dropwise to the stirred phenol-catalyst mixture at a controlled temperature, typically between 40-70°C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the consumption of the starting materials is complete.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and neutralized with an alkaline solution, such as sodium hydroxide. The crude product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Experimental Protocol: Purification

Purification of the crude product is crucial to obtain high-purity this compound. Recrystallization is the most common method.

-

Solvent Selection: A suitable solvent system for recrystallization is a mixture of a good solvent (e.g., methanol, acetone) and a poor solvent (e.g., water, hexane).

-

Dissolution: The crude product is dissolved in a minimal amount of the hot good solvent.

-

Crystallization: The poor solvent is slowly added to the hot solution until turbidity is observed. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

-

Isolation and Drying: The resulting crystals are collected by vacuum filtration, washed with a cold solvent mixture, and dried under vacuum to yield pure this compound.

Spectroscopic Characterization

A combination of spectroscopic techniques is employed to confirm the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons.

-

Aromatic Protons: Two doublets are typically observed in the aromatic region (δ 6.5-7.5 ppm), corresponding to the protons on the two 4-hydroxyphenyl rings. The coupling constants are characteristic of ortho-coupling.

-

Hydroxyl Protons: A broad singlet, which is exchangeable with D₂O, is observed for the two phenolic hydroxyl groups. Its chemical shift can vary depending on the solvent and concentration.

-

Cyclohexane Protons: A series of multiplets are observed in the aliphatic region (δ 1.0-2.5 ppm) corresponding to the methylene protons of the cyclohexane ring.

¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule.

-

Aromatic Carbons: Signals for the ipso-carbon attached to the hydroxyl group, the carbon atoms ortho and meta to the hydroxyl group, and the quaternary carbon of the phenyl ring attached to the cyclohexane are observed in the aromatic region (δ 110-160 ppm).

-

Quaternary Cyclohexane Carbon: A signal corresponding to the C1 carbon of the cyclohexane ring, which is attached to the two phenyl rings, is observed.

-

Cyclohexane Methylene Carbons: Signals for the methylene carbons of the cyclohexane ring are observed in the aliphatic region (δ 20-40 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3600-3200 (broad) | O-H stretch | Phenolic hydroxyl |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (Cyclohexane) |

| 1610, 1510 | C=C stretch | Aromatic ring |

| 1230 | C-O stretch | Phenol |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound reveals a characteristic fragmentation pattern. The molecular ion peak [M]⁺ is observed at m/z 268. Key fragmentation pathways involve the cleavage of the bonds connecting the phenyl rings to the cyclohexane moiety. A prominent fragment is often observed at m/z 93, corresponding to the phenoxy cation [C₆H₅O]⁺. Another common fragmentation involves the loss of a phenol molecule.

Crystallographic Analysis

The three-dimensional arrangement of atoms in the solid state is elucidated by X-ray crystallography. The crystal structure of this compound has been reported, and its crystallographic data is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 615422.

The analysis reveals that the cyclohexane ring typically adopts a chair conformation, which is the most stable arrangement for six-membered rings. The two 4-hydroxyphenyl substituents are attached to the same carbon atom (C1) of the cyclohexane ring. The orientation of these phenyl rings relative to the cyclohexane core is a critical feature of its molecular structure. Intermolecular hydrogen bonding between the phenolic hydroxyl groups plays a significant role in the crystal packing.

Caption: Key features from the crystallographic analysis of BPC.

Conformational Analysis

The flexibility of the cyclohexane ring and the rotational freedom of the C-C bonds connecting the phenyl groups lead to various possible conformations for this compound. The chair conformation of the cyclohexane ring is the most stable. In a 1,1-disubstituted cyclohexane, one substituent can occupy an axial position while the other is in an equatorial position, or both can have orientations that are intermediate between axial and equatorial.

The conformational preference of the two 4-hydroxyphenyl groups is governed by steric and electronic factors. The bulky nature of the phenyl groups leads to significant steric interactions, particularly in the di-axial conformation. Therefore, the molecule is likely to adopt a conformation that minimizes these steric clashes. This can be achieved by a twisting of the phenyl rings relative to the cyclohexane ring. Computational modeling studies can provide further insights into the relative energies of the different conformers and the rotational barriers of the phenyl groups.

Biological Activity and Implications for Drug Development

The structural similarity of this compound to Bisphenol A has prompted investigations into its endocrine-disrupting potential. Several studies have shown that BPC exhibits estrogenic activity by binding to estrogen receptors.[2] This interaction can trigger downstream signaling pathways, leading to potential adverse effects on the endocrine system.

Beyond its toxicological profile, the bisphenol scaffold has been explored in medicinal chemistry for the development of new therapeutic agents. For instance, lipophilically modified derivatives of Bisphenol Z have been synthesized and evaluated for their anti-proliferative effects against cancer cell lines. This suggests that the this compound core can serve as a starting point for the design of novel bioactive molecules. The rigid cyclohexane core provides a defined spatial arrangement for the two phenyl rings, which can be further functionalized to optimize interactions with specific biological targets.

Caption: Biological implications of BPC's molecular structure.

Conclusion

The molecular structure of this compound is a multifaceted subject with implications ranging from polymer chemistry to drug discovery. Its synthesis and purification are well-established, and its structure has been thoroughly characterized by a suite of spectroscopic and crystallographic techniques. The conformational flexibility of the cyclohexane ring and the orientation of the two 4-hydroxyphenyl groups are key determinants of its physical and biological properties. While its endocrine-disrupting activities warrant careful consideration, the unique three-dimensional scaffold of BPC presents opportunities for the development of novel therapeutic agents. A profound understanding of its molecular architecture is, therefore, indispensable for harnessing its potential in a safe and effective manner.

References

-

Wikipedia. Bisphenol Z. [Link]

-

Sarma, B., Roy, S., & Nangia, A. (2006). Polymorphs of this compound and multiple Z' crystal structures by melt and sublimation crystallization. Chemical communications (Cambridge, England), (47), 4918–4920. [Link]

-

PubChem. This compound. [Link]

-

Parsania, P. H., Patel, J. P., & Adroja, P. P. (2012). Synthesis, Characterization, and Pathogenic Activities of Bisphenol-C Derivatives. International Journal of Polymeric Materials, 61(10), 755-766. [Link]

- U.S. Patent No. US20050004405A1. (2005). Method for producing high purity 1,1-bis(4-hydroxyphenyl)cyclohexanes.

-

Kitamura, S., Suzuki, T., Sanoh, S., Kohta, R., Jin, K., Sugihara, K., ... & Ohta, S. (2005). Comparative study of the endocrine-disrupting activity of bisphenol A and 19 related compounds. Toxicological sciences, 84(2), 249-259. [Link]

-

Chen, Y., Yin, J., Liu, Y., & Dong, J. (2016). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 30(10), 1297-1306. [Link]

-

Chemistry LibreTexts. 4.8: Conformations of Disubstituted Cyclohexanes. (2022). [Link]

-

Rider, K. M., Czerniecki, S. M., & Warnke, M. M. (2019). Design, synthesis, and biological evaluation of lipophilically modified bisphenol Z derivatives. Archiv der Pharmazie, 352(10), 1900138. [Link]

Sources

An In-Depth Technical Guide to 1,1-Bis(4-hydroxyphenyl)cyclohexane (Bisphenol Z) for Researchers and Drug Development Professionals

Introduction

1,1-Bis(4-hydroxyphenyl)cyclohexane, a compound of significant interest in both material science and toxicology, is increasingly under scrutiny by the drug development and research communities. Structurally a member of the bisphenol family, it shares a core chemical scaffold with the well-known endocrine disruptor Bisphenol A (BPA). This guide provides a comprehensive technical overview of this compound, focusing on its chemical identity, synthesis, physicochemical properties, and critically, its biological activity with relevance to endocrine disruption. This document is intended to serve as a foundational resource for scientists investigating its potential toxicological profile and for drug development professionals exploring the broader chemical space of estrogen receptor modulators.

Section 1: Chemical Identity and Synonyms

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The Chemical Abstracts Service (CAS) has assigned the number 843-55-0 to this compound.[1][2][3] It is also known by a variety of synonyms, which are crucial to recognize when conducting literature and database searches.

| Synonym | Source |

| Bisphenol Z | [1][2][4] |

| 4,4'-Cyclohexylidenebisphenol | [4] |

| 4-[1-(4-hydroxyphenyl)cyclohexyl]phenol | [3][4] |

| Antigene W | [4] |

| Bis-Z | [4] |

| BPCH cpd | [4] |

| 4,4'-(cyclohexane-1,1-diyl)diphenol | [4] |

Section 2: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and interpretation of its biological activity.

| Property | Value | Source |

| Molecular Formula | C18H20O2 | [1][2][3] |

| Molecular Weight | 268.35 g/mol | [1][3][4] |

| Appearance | White to almost white crystalline powder | |

| Melting Point | 189-192 °C | [5] |

| Boiling Point | 440.9 °C at 760 mmHg | [5] |

| Water Solubility | Practically insoluble | [5] |

| LogP | 4.348 | [5] |

| pKa | 9.91 ± 0.30 (Predicted) | [5] |

Section 3: Synthesis and Purification

The synthesis of this compound is typically achieved through the acid-catalyzed condensation of phenol with cyclohexanone.[6][7] This electrophilic aromatic substitution reaction is analogous to the synthesis of other bisphenols.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for bisphenol synthesis.[6][8]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine phenol (2 molar equivalents) and a suitable acid catalyst (e.g., a mixture of hydrochloric acid and acetic acid).[6]

-

Addition of Cyclohexanone: While maintaining the temperature between 40-70°C, add cyclohexanone (1 molar equivalent) dropwise to the reaction mixture over a period of 2-4 hours with vigorous stirring.[6][8]

-

Reaction Monitoring: Continue the reaction at the same temperature for an additional 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Neutralization and Workup: After the reaction is complete, cool the mixture and neutralize the acid catalyst with an aqueous solution of a weak base, such as sodium bicarbonate or sodium hydroxide.[8]

-

Extraction: Extract the product into a suitable organic solvent, such as methyl isobutyl ketone. Wash the organic layer with water to remove any remaining salts.

-

Crystallization and Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system, such as a mixture of methanol and water, to yield high-purity this compound as a white crystalline solid.[8]

Logical Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Section 4: Biological Activity and Endocrine Disruption

The primary concern for researchers and drug development professionals regarding bisphenol compounds is their potential to interact with the endocrine system.[9][10] this compound is classified as a potential endocrine-disrupting chemical (EDC).[11][12] EDCs can interfere with the body's hormonal systems and have been linked to a variety of adverse health outcomes.[9][10]

Mechanism of Action: Estrogen Receptor Modulation

Many bisphenols exert their endocrine-disrupting effects by binding to estrogen receptors (ERs), specifically ERα and ERβ.[13] These receptors are ligand-activated transcription factors that play crucial roles in development, reproduction, and homeostasis. Compounds that bind to ERs can act as agonists (mimicking the effects of the natural hormone, estradiol) or antagonists (blocking the effects of estradiol).

A study screening a library of 119 bisphenol derivatives found that this compound (referred to as Bisphenol Z in the study) exhibited a stronger binding affinity for ERβ (IC50 of 21.6 ± 1.9 nM) than Bisphenol A (BPA).[14] This suggests that it has the potential to interfere with ERβ-mediated signaling pathways.

Signaling Pathway of Estrogen Receptor Activation

Caption: Simplified signaling pathway of estrogen receptor activation by a ligand.

Section 5: Experimental Protocol for Assessing Estrogenic Activity

The MCF-7 human breast cancer cell line is widely used to assess the estrogenic activity of compounds.[15][16] These cells express estrogen receptors, and their proliferation is stimulated by estrogens.

MCF-7 Cell Proliferation Assay (E-SCREEN)

This protocol provides a framework for evaluating the estrogenic or anti-estrogenic potential of this compound.

-

Cell Culture: Culture MCF-7 cells in a standard growth medium (e.g., DMEM with 10% fetal bovine serum) in a humidified incubator at 37°C and 5% CO2.

-

Hormone Deprivation: To sensitize the cells to estrogens, switch them to a hormone-free medium (e.g., phenol red-free DMEM with 10% charcoal-stripped fetal bovine serum) for 3-6 days prior to the assay.

-

Seeding: Seed the hormone-deprived MCF-7 cells into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells per well) and allow them to attach overnight.

-

Treatment:

-

Agonist Assay: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 17β-estradiol).

-

Antagonist Assay: Co-treat the cells with a fixed concentration of 17β-estradiol and a range of concentrations of this compound. Include controls for the vehicle, 17β-estradiol alone, and a known antagonist (e.g., tamoxifen).

-

-

Incubation: Incubate the treated cells for 6-7 days.

-

Cell Proliferation Measurement: Quantify cell proliferation using a suitable method, such as the sulforhodamine B (SRB) assay, MTS assay, or by direct cell counting.[17][18]

-

Data Analysis: Plot the cell proliferation data against the log of the compound concentration to generate dose-response curves. Calculate the EC50 (half-maximal effective concentration) for agonists and the IC50 (half-maximal inhibitory concentration) for antagonists.

Section 6: Analytical Methods

The detection and quantification of this compound in various matrices, including biological samples, are crucial for exposure assessment and pharmacokinetic studies. Several analytical techniques are suitable for this purpose.

| Analytical Method | Key Features | Reference |

| High-Performance Liquid Chromatography (HPLC) | Coupled with UV or fluorescence detection, HPLC is a robust method for routine quantification. | [19] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Offers high sensitivity and specificity. Derivatization is often required for polar compounds like bisphenols. | [19] |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Provides excellent sensitivity and selectivity, making it ideal for trace analysis in complex matrices like biological fluids. | [19] |

Section 7: Safety and Handling

This compound is associated with several hazard statements.

-

H361: Suspected of damaging fertility or the unborn child.

-

H411: Toxic to aquatic life with long-lasting effects.

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (gloves, lab coat, and safety glasses). It should be handled in a well-ventilated area. For disposal, it should be treated as hazardous waste in accordance with local regulations.

Conclusion

This compound is a compound with a well-defined chemical structure and established synthetic routes. Its significance to the research and drug development communities lies primarily in its potential as an endocrine disruptor, specifically through its interaction with estrogen receptors. The available data, particularly its binding affinity for ERβ, warrant further investigation into its biological effects and toxicological profile. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for researchers to conduct these critical studies. As the scrutiny of bisphenol analogues continues to grow, a comprehensive understanding of compounds like this compound will be indispensable for both ensuring environmental and human safety and for informing the design of novel therapeutics that target the estrogen receptor signaling pathway.

References

-

This compound - LookChem. [Link]

-

This compound | C18H20O2 | CID 232446 - PubChem. [Link]

-

Synthesis of 1-(4-hydroxyphenyl)-1-(4-cyanatophenyl)-cyclohexane - PrepChem.com. [Link]

-

Optimization Conditions for the Synthesis of 1,1'Bis-(4-Hydroxy Phenyl) Cyclohexane - Indian Academy of Sciences. [Link]

- US20050004405A1 - Method for producing high purity 1,1-bis(4-hydroxyphenyl)

-

1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane | C30H40O2 | CID 21943953 - PubChem. [Link]

-

Synthesis of 1,1 0 -bis(4-hydroxyphenyl)cyclohexane (BC) and 1,1 0... - ResearchGate. [Link]

-

Investigations on estrogen receptor binding. The estrogenic, antiestrogenic, and cytotoxic properties of C2-alkyl-substituted 1,1-bis(4-hydroxyphenyl)-2-phenylethenes - PubMed. [Link]

-

Identification of cyclohexanone derivatives that act as catalytic inhibitors of topoisomerase I: effects on tamoxifen-resistant MCF-7 cancer cells - PubMed Central. [Link]

-

Tumor Cell Proliferation Assay in MCF-7 Human Breast Cells, Panlabs - Eurofins Discovery. [Link]

-

Antiestrogenically active 1,1,2-tris(4-hydroxyphenyl)alkenes without basic side chain: synthesis and biological activity - PubMed. [Link]

-

Probing the human estrogen receptor-α binding requirements for phenolic mono- and di-hydroxyl compounds - NIH. [Link]

-

Estrogenic activity of bis(4-hydroxyphenyl)methanes with cyclic hydrophobic structure. [Link]

-

Improving the Reproducibility of the MCF-7 Cell Proliferation Assay for the Detection of Xenoestrogens - PubMed. [Link]

-

Synthesis and estrogen receptor selectivity of 1,1-bis(4-hydroxyphenyl)-2-(p-halophenyl)ethylenes - PubMed. [Link]

-

Chemicals purported to be endocrine disrupters - IEH Consulting. [Link]

-

Cytotoxic esters of 1,1-bis-(4-hydroxyphenyl)-2-phenyl-but-1-ene with selective antitumor activity against estrogen receptor-containing mammary tumors - NIH. [Link]

-

Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β. [Link]

-

Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One - Research journals. [Link]

-

Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - MDPI. [Link]

- WO2004041761A1 - Method for purifying 1,1-bis(4'-hydroxy-3'-methylphenyl)

-

Endocrine Disrupting Chemicals: Effects on Endocrine Glands - Frontiers. [Link]

-

Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs - MDPI. [Link]

-

Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis - PMC. [Link]

-

Endocrine-Disrupting Chemicals: Associated Disorders and Mechanisms of Action - PMC. [Link]

-

Showing metabocard for this compound (HMDB0247513) - Human Metabolome Database. [Link]

-

Endocrine Disruptors: from Scientific Evidence to Human Health Protection - European Parliament. [Link]

-

Estrogenic activity of mixtures in the Salish Sea: The use of high throughput toxicity data with chemical information from fish bile and other matrices | PLOS One - Research journals. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. polymer-stabilizer.alfa-chemistry.com [polymer-stabilizer.alfa-chemistry.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. This compound | C18H20O2 | CID 232446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound|lookchem [lookchem.com]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. US20050004405A1 - Method for producing high purity 1,1-bis(4-hydroxyphenyl)cyclohexanes - Google Patents [patents.google.com]

- 9. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Endocrine-Disrupting Chemicals: Associated Disorders and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iehconsulting.co.uk [iehconsulting.co.uk]

- 12. europarl.europa.eu [europarl.europa.eu]

- 13. Frontiers | Endocrine Disrupting Chemicals: Effects on Endocrine Glands [frontiersin.org]

- 14. Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Estrogenic activity of bis(4-hydroxyphenyl)methanes with cyclic hydrophobic structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification of cyclohexanone derivatives that act as catalytic inhibitors of topoisomerase I: effects on tamoxifen-resistant MCF-7 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Synthesis Pathways for 1,1-Bis(4-hydroxyphenyl)cyclohexane

Introduction

1,1-Bis(4-hydroxyphenyl)cyclohexane, commonly known as Bisphenol Z (BPZ), is a significant member of the bisphenol family of compounds. Structurally, it is characterized by a cyclohexane ring attached to two 4-hydroxyphenyl groups at the same carbon atom. This unique structure imparts specific properties that make it a valuable monomer in the synthesis of various polymers, including polycarbonates, epoxy resins, and polyesters.[1][2] These polymers find applications in diverse fields due to their desirable thermal and mechanical properties. This guide provides a comprehensive overview of the primary synthesis pathways for this compound, focusing on the underlying chemical principles, experimental methodologies, and analytical characterization.

Core Synthesis Pathway: Acid-Catalyzed Condensation of Phenol and Cyclohexanone

The most prevalent and industrially significant method for synthesizing this compound is the acid-catalyzed condensation reaction between phenol and cyclohexanone.[1][3] This reaction is a classic example of electrophilic aromatic substitution.

Mechanism of Reaction

The synthesis proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are as follows:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of cyclohexanone, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Phenol: The electron-rich aromatic ring of phenol acts as a nucleophile, attacking the activated carbonyl carbon. This step is regioselective, with the attack preferentially occurring at the para position to the hydroxyl group due to steric hindrance and electronic effects.

-

Formation of a Hemiketal Intermediate: The initial attack results in the formation of a hemiketal intermediate.

-

Dehydration: The hemiketal is unstable and readily undergoes dehydration under acidic conditions to form a resonance-stabilized carbocation.

-

Second Nucleophilic Attack: A second molecule of phenol then attacks the carbocation, leading to the formation of the final product, this compound.

Caption: Mechanism of Acid-Catalyzed Synthesis of Bisphenol Z.

Catalysts

A variety of acid catalysts can be employed for this condensation reaction. The choice of catalyst can significantly influence the reaction rate, yield, and selectivity.

-

Brønsted Acids: Strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly used.[3] While effective, they can be corrosive and lead to the formation of undesired byproducts.

-

Solid Acid Catalysts: To overcome the drawbacks of mineral acids, solid acid catalysts have been developed. These include:

-

Ion-exchange resins: Sulfonated polystyrene resins cross-linked with divinylbenzene (e.g., Amberlyst-15) are widely used due to their high acidity, ease of separation, and reusability.[1][4]

-

Zeolites and Clays: Materials like acid-activated palygorskite have shown promise as catalysts.[5]

-

Heteropoly acids: 12-phosphotungstic acid supported on various materials can also effectively catalyze the reaction.[5]

-

Reaction Conditions

The optimization of reaction conditions is crucial for achieving high yields and purity of this compound.

| Parameter | Typical Range | Impact on Reaction |

| Molar Ratio (Phenol:Cyclohexanone) | 4:1 to 10:1 | A stoichiometric excess of phenol is used to drive the reaction towards the product and minimize side reactions. |

| Temperature | 50 - 90 °C | Higher temperatures generally increase the reaction rate but can also lead to the formation of isomers and other impurities.[6] |

| Catalyst Loading | 1 - 5 wt% | Catalyst concentration affects the reaction rate; however, excessive amounts can lead to side reactions. |

| Reaction Time | 1 - 6 hours | The optimal reaction time depends on the other parameters and needs to be determined experimentally.[6] |

Experimental Protocol: Laboratory Scale Synthesis

This section provides a detailed step-by-step methodology for the synthesis of this compound on a laboratory scale.

Materials:

-

Phenol (C₆H₅OH)

-

Cyclohexanone (C₆H₁₀O)

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene

-

Methanol

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenol and cyclohexanone in a 4:1 molar ratio.[7]

-

Catalyst Addition: Slowly add concentrated hydrochloric acid (approximately 2-3% by weight of the total reactants) to the mixture while stirring.

-

Reaction: Heat the reaction mixture to 70°C and maintain this temperature for 1-2 hours with continuous stirring.[6][7]

-

Workup:

-

Purification:

-

The crude product is often a 1:1 adduct with phenol.[7] To obtain pure this compound, the adduct can be recrystallized from hot water or a mixture of methanol and water.[3][7]

-

Alternatively, the crude product can be dissolved in a suitable solvent like methanol and then precipitated by the addition of water.

-

-

Drying: Dry the purified crystals in a vacuum oven at 60-80°C to a constant weight.

Caption: Laboratory Synthesis Workflow for Bisphenol Z.

Greener Synthesis Pathways

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthesis routes for bisphenols. The use of solid acid catalysts is a significant step in this direction as they are often reusable and produce less corrosive waste.[8] Research is ongoing to explore solvent-free reaction conditions and the use of catalysts derived from renewable resources.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed using various analytical techniques.

| Analytical Technique | Expected Results |

| Melting Point | 189-192 °C |

| ¹H NMR (DMSO-d₆) | Signals corresponding to the aromatic protons, the hydroxyl protons, and the aliphatic protons of the cyclohexane ring. The integration of these signals should be consistent with the structure. |

| ¹³C NMR | Peaks corresponding to the different carbon environments in the molecule, including the quaternary carbon of the cyclohexane ring and the aromatic carbons. |

| FTIR | Characteristic absorption bands for the O-H stretching of the phenolic hydroxyl groups (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (268.36 g/mol ).[9] |

Applications in Drug Development and Research

While primarily used as a monomer for polymers, the bisphenol scaffold is of interest in medicinal chemistry. The two phenolic hydroxyl groups can be functionalized to create a variety of derivatives with potential biological activities. The rigid cyclohexane core provides a specific three-dimensional orientation of the phenyl rings, which can be crucial for binding to biological targets. Further research into the biological effects of BPZ and its derivatives is an active area of investigation.

Conclusion

The acid-catalyzed condensation of phenol and cyclohexanone remains the most practical and widely used method for the synthesis of this compound. The reaction is well-understood, and the conditions can be optimized to achieve high yields of the desired product. The use of solid acid catalysts offers a greener alternative to traditional mineral acids. Thorough analytical characterization is essential to ensure the purity of the final product, which is critical for its applications in polymer synthesis and other research areas.

References

-

Catalytic synthesis of benign bisphenols. DiVA portal. Available from: [Link]

-

Synthesis of 1,1 0 -bis(4-hydroxyphenyl)cyclohexane (BC) and 1,1 0 -bis(3-methyl-4-hydroxyphenyl)cyclohexane (MeBC). ResearchGate. Available from: [Link]

- Process for the purification of Bisphenols. Google Patents.

- Process for continuous purification of bisphenols. Google Patents.

- Process for purifying a bisphenol. Google Patents.

-

Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase. OSTI.GOV. Available from: [Link]

-

Selective Phenol Hydrogenation to Cyclohexanone Over a Dual Supported Pd-Lewis Acid Catalyst. ResearchGate. Available from: [Link]

-

Synthesis of Bisphenol Z: An Organic Chemistry Experiment. ResearchGate. Available from: [Link]

-

Synthesis of bisphenol-Z. ResearchGate. Available from: [Link]

-

Synthesis of phenol and cyclohexanone from catalytic oxidation of cyclohexylbenzene. ResearchGate. Available from: [Link]

- Process for the synthesis of bisphenol. Google Patents.

-

Synthesis of Bisphenol Z: An Organic Chemistry Experiment. Journal of Chemical Education. Available from: [Link]

-

This compound. PubChem. Available from: [Link]

- Method for producing high purity 1,1-bis(4-hydroxyphenyl)cyclohexanes. Google Patents.

-

Extraction Techniques for Isolation, Purification and Preconcentration of Bisphenols and Alkylphenols from Environmental and Food Samples. ARC Journals. Available from: [Link]

- Methods for preparing 1,1,1-tris(4-hydroxyphenyl)alkanes. Google Patents.

- Method for purifying 1,1-bis(4'-hydroxy-3'-methylphenyl)cyclohexane and methods of producing polycarbonates therefrom. Google Patents.

- Catalytic conversion of phenol to cyclohexanol and/or cyclohexanone. Google Patents.

- Method of purifying bisphenol-A. Google Patents.

-

Green synthesis of bisphenol F over 12-phosphotungstic acid supported on acid-activated palygorskite. Royal Society of Chemistry. Available from: [Link]

-

1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane. PubChem. Available from: [Link]

-

This compound. Human Metabolome Database. Available from: [Link]

-

Synthesis of Bisphenol Z: An Organic Chemistry Experiment. Scribd. Available from: [Link]

- Process for the production of cyclohexanone from phenol. Google Patents.

-

This compound, 100g. CP Lab Safety. Available from: [Link]

-

This compound 98.0+%, TCI America™. Fisher Scientific. Available from: [Link]

-

This compound. Hem. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. US20050004405A1 - Method for producing high purity 1,1-bis(4-hydroxyphenyl)cyclohexanes - Google Patents [patents.google.com]

- 4. US7132575B2 - Process for the synthesis of bisphenol - Google Patents [patents.google.com]

- 5. Green synthesis of bisphenol F over 12-phosphotungstic acid supported on acid-activated palygorskite - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. diva-portal.org [diva-portal.org]

- 9. This compound | C18H20O2 | CID 232446 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Evolving Landscape of Bisphenols and Endocrine Disruption

An In-Depth Technical Guide to the Estrogenic and Antiestrogenic Activity of Bisphenol Z

Bisphenol A (BPA) has been a cornerstone of the polymer industry for decades, integral to the production of polycarbonate plastics and epoxy resins. However, its classification as an endocrine-disrupting chemical (EDC) has raised significant concerns regarding its impact on human health, stemming from its ability to mimic endogenous estrogens.[1][2] This has catalyzed a market shift towards "BPA-free" products, introducing a new generation of structural analogues, including Bisphenol Z (BPZ), into the commercial landscape.[3][4] The critical question for researchers and drug development professionals is whether these alternatives are genuinely safer or if they exhibit similar, or even more potent, hormonal activities.

This technical guide provides an in-depth analysis of the estrogenic and antiestrogenic properties of Bisphenol Z (4,4'-(cyclohexane-1,1-diyl)diphenol). Moving beyond a simple summary, we will dissect the molecular mechanisms, detail the validated experimental workflows for assessment, and present a comparative analysis of BPZ's potency. The objective is to equip researchers with the foundational knowledge and methodological rigor required to accurately evaluate the endocrine activity of BPZ and other emerging bisphenol analogues.

Part 1: Molecular Mechanisms of Bisphenol Z Action on Estrogen Receptors

The biological activity of BPZ, like other xenoestrogens, is primarily mediated through its interaction with estrogen receptors (ERs), principally ERα and ERβ.[1][5] These receptors are ligand-activated transcription factors that regulate a vast array of physiological processes. The interaction of BPZ with these receptors can initiate a cascade of molecular events, leading to either estrogenic (agonist) or antiestrogenic (antagonist) outcomes.

Estrogenic (Agonist) Activity

The predominant activity reported for BPZ is estrogenic.[3][6] The canonical pathway for this action involves several key steps:

-

Ligand Binding: BPZ enters the cell and binds to the Ligand Binding Domain (LBD) of ERα or ERβ located in the cytoplasm or nucleus.[7]

-

Conformational Change and Dimerization: This binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins and promoting the formation of receptor homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ).

-

Nuclear Translocation and DNA Binding: The ligand-receptor complex translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[6][8]

-

Transcriptional Activation: The complex recruits co-activator proteins, initiating the transcription of estrogen-responsive genes, which ultimately leads to a physiological response mimicking that of estradiol (E2).[9]

Studies consistently demonstrate that BPZ induces both ERα and ERβ-mediated transcriptional activity.[5] Its potency has been shown in some assays to be comparable to or even greater than that of BPA.[5][6][8]

Caption: Tiered experimental workflow for assessing BPZ endocrine activity.

Key Experimental Protocols

Protocol 1: ERE-Luciferase Reporter Gene Assay

This assay is the gold standard for quantifying the ability of a compound to activate transcription via the estrogen receptor.

-

Principle: Genetically modified cells (e.g., T47D-KLuc, HeLa 9903) contain a luciferase reporter gene under the control of multiple EREs. [3][6]When an active estrogen agonist binds to the ER, the complex binds to the EREs and drives the expression of luciferase, which produces a measurable light signal.

-

Methodology:

-

Cell Culture: Plate T47D-KLuc or other suitable reporter cells in 96-well plates and allow them to adhere.

-

Hormone Starvation: Replace the growth medium with a phenol red-free medium containing charcoal-stripped serum for at least 24 hours to minimize background estrogenic signals. [8] 3. Dosing (Agonist Mode): Treat cells with a serial dilution of BPZ (e.g., 10⁻¹¹ to 10⁻⁴ M), 17β-estradiol (E2) as a positive control, and a vehicle control (e.g., DMSO). [6] 4. Dosing (Antagonist Mode): Co-treat cells with a fixed, sub-maximal concentration of E2 (e.g., 25 pM) and a serial dilution of BPZ. [3]Include a pure antagonist like ICI 182,780 as a positive control for inhibition.

-

Incubation: Incubate the plates for 24 hours.

-

Lysis and Signal Detection: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.

-

Data Analysis: Normalize the luminescence data to the vehicle control. Plot the dose-response curves and calculate the half-maximal effective concentration (EC₅₀) for agonists and the half-maximal inhibitory concentration (IC₅₀) for antagonists.

-

Protocol 2: E-Screen (Cell Proliferation) Assay

This assay measures a key physiological outcome of estrogenic action: cell proliferation. It is particularly relevant for hormone-dependent cancer cell lines.

-

Principle: ER-positive breast cancer cells, such as MCF-7, require estrogen for proliferation. An estrogenic compound will stimulate their growth. [6][8]* Methodology:

-

Cell Culture and Starvation: Seed MCF-7 cells in 96-well plates and follow the hormone starvation protocol as described above.

-

Dosing: Treat cells with a serial dilution of BPZ, E2 (positive control), and a vehicle control.

-

Incubation: Incubate for 6-7 days, allowing for multiple cell divisions.

-

Quantify Proliferation: At the end of the incubation, quantify cell viability/number using a method such as the Sulforhodamine B (SRB) assay, MTT assay, or direct cell counting.

-

Data Analysis: Calculate the proliferative effect (PE) relative to the hormone-free control and determine the EC₅₀.

-

Part 3: Quantitative and Comparative Analysis of Bisphenol Z Activity

A critical aspect of evaluating BPZ is comparing its potency to that of BPA and the natural hormone 17β-estradiol. Data from multiple studies using different in vitro models provide a comprehensive picture of its relative estrogenicity.

Comparative Estrogenic Potency

Several studies have directly compared the estrogenic activity of BPZ with BPA and other analogues. The consensus is that BPZ is an active estrogen, with a potency that is often greater than that of BPA. [5][6]

| Compound | Assay Type | Cell Line | Endpoint | Potency Relative to BPA | Reference |

|---|---|---|---|---|---|

| Bisphenol Z (BPZ) | ERα Luciferase Reporter | HepG2 | Transcriptional Activation | 3.0-fold higher | [5] |

| Bisphenol Z (BPZ) | E-Screen / Luciferase | MCF-7 / T47D | Proliferation / Transcription | ~ Equal to BPA (Potency order: BPB > BPZ ≈ BPA) | [6][8] |

| Bisphenol Z (BPZ) | pA-YBS Bioassay | A. adeninivorans | EC₅₀ | Slightly higher (BPZ EC₅₀: 267 pg/band vs BPA: 322 pg/band) | [10] |

| Bisphenol Z (BPZ) | Yeast Estrogen Screen | Yeast | Estrogenicity | Higher (Potency order: BPB > BPZ > BPE > BPF > BPA) | [11][12]|

This table synthesizes data from multiple sources. Direct comparison of absolute values across different assays should be done with caution due to variations in experimental conditions.

Transcriptome and In Vivo Insights

Beyond simple reporter assays, advanced techniques provide a broader view of BPZ's impact.

-

Transcriptome Profiling: Microarray and RNA-sequencing analyses in MCF-7 cells have shown that BPZ alters gene expression profiles in a manner characteristic of an ERα agonist. [6]This confirms that BPZ's activity extends beyond artificial reporters to the regulation of endogenous estrogen-responsive genes.

-

In Vivo Studies: While most detailed mechanistic studies on BPZ are in vitro, related bisphenols have been evaluated in vivo. For instance, studies in zebrafish have demonstrated that bisphenols can transactivate estrogen receptor subtypes and induce the expression of estrogen-responsive genes like brain aromatase (cyp19a1b), confirming their activity in a whole-organism context. [13][14]Such studies provide crucial evidence for predicting the potential physiological effects in vertebrates.

Conclusion and Future Directions for Research

The available evidence strongly indicates that Bisphenol Z is a potent estrogenic compound, acting as an agonist for both ERα and ERβ. [5]Multiple in vitro assays demonstrate that its potency is comparable to, and in some cases exceeds, that of Bisphenol A. [5][6][11]This finding is critical for the scientific and regulatory communities, as it underscores the principle that "BPA-free" does not inherently mean free of endocrine-disrupting activity. [4]The replacement of one bisphenol with another that possesses similar or greater hormonal activity does not mitigate the potential risk.

For drug development professionals, the antiestrogenic potential of some bisphenol structures warrants further investigation for novel selective estrogen receptor modulators (SERMs). [15]However, based on current data, BPZ itself functions primarily as an estrogen agonist.

Future research should focus on:

-

Comprehensive in vivo studies to determine the metabolic fate and toxicokinetic profile of BPZ.

-

Assessment of non-monotonic dose responses , which are common for EDCs and have significant implications for risk assessment. [1]* Evaluation of BPZ's effects on non-classical or membrane-associated estrogen receptors to fully elucidate its mechanisms of action. [16]* Investigation into the activity of BPZ derivatives , as modifications to the core structure can significantly alter biological effects. [17] By employing the rigorous, multi-tiered experimental workflows detailed in this guide, researchers can continue to build a comprehensive understanding of the biological activities of BPZ and other emerging BPA alternatives, ensuring that decisions in public health and materials science are guided by robust scientific evidence.

References

-

Lee, S., et al. (2022). Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles. National Institutes of Health. [Link]

-

Li, Y., et al. (2012). Differential Estrogenic Actions of Endocrine-Disrupting Chemicals Bisphenol A, Bisphenol AF, and Zearalenone through Estrogen Receptor α and β in Vitro. National Institutes of Health. [Link]

-

Stuer-Lauridsen, B., et al. (2020). Comparison of the bisphenol A-equivalent concentrations measured with the BPA-R and hERα bioreporters and results of LC-MS analysis. ResearchGate. [Link]

-

Gallagher, K., et al. (2018). In silico binding of 4,4'-bisphenols predicts in vitro estrogenic and antiandrogenic activity. PubMed. [Link]

-

Mesmar, F., et al. (2017). Transcriptome Profiling Reveals Bisphenol A Alternatives Activate Estrogen Receptor Alpha in Human Breast Cancer Cells. Oxford Academic. [Link]

-

Cao, M., et al. (2022). Antagonistic mechanisms of bisphenol analogues on the estrogen receptor α in zebrafish embryos: Experimental and computational studies. PubMed. [Link]

-

Chen, D., et al. (2017). Bisphenol AF and Bisphenol B Exert Higher Estrogenic Effects than Bisphenol A via G Protein-Coupled Estrogen Receptor Pathway. R Discovery. [Link]

-

Park, E., et al. (2023). Mixture Effects of Bisphenol A and Its Structural Analogs on Estrogen Receptor Transcriptional Activation. MDPI. [Link]

-

Mesmar, F., et al. (2017). Transcriptome profiling reveals bisphenol A alternatives activate estrogen receptor alpha in human breast cancer cells. bioRxiv. [Link]

-

Liu, X., et al. (2021). Bisphenol A derivatives act as novel coactivator binding inhibitors for estrogen receptor β. Journal of Biological Chemistry. [Link]

-

Reed, T., et al. (2014). Design, synthesis, and biological evaluation of lipophilically modified bisphenol Z derivatives. PubMed. [Link]

-

Rochester, J. R., & Bolden, A. L. (2015). Bisphenol S and F: A systematic review and comparison of the hormonal activity of bisphenol A substitutes. Environmental Health Perspectives. [Link]

-

Le Fol, V., et al. (2017). In vitro and in vivo estrogenic activity of BPA, BPF and BPS in zebrafish-specific assays. PubMed. [Link]

-

Koniari, M. (2016). In vitro Approach to Test Estrogen-like Activity of Six Bisphenol A Analogues. WUR eDepot. [Link]

-

Acconcia, F., et al. (2015). Molecular Mechanisms of Action of BPA. Endocrinology. [Link]

-

Liu, Y. (2021). In-vitro assays to evaluate estrogenic activity of novel bisphenol-A alternatives. UDSpace. [Link]

-

Zhang, H., et al. (2016). Estrogen receptor-based fluorescence polarization assay for bisphenol analogues and molecular modeling study of their complexation. ScienceDirect. [Link]

-

Sengupta, S., et al. (2013). Molecular mechanism of action of bisphenol and bisphenol A mediated by oestrogen receptor alpha in growth and apoptosis of breast cancer cells. British Journal of Pharmacology. [Link]

-

Gallagher, K., et al. (2018). In silico binding of 4,4'-bisphenols predicts in vitro estrogenic and antiandrogenic activity. ResearchGate. [Link]

-

Roy, K., et al. (2022). Estrogenic Activity of Tetrazole Derivatives Bearing Bisphenol Structures: Computational Studies, Synthesis, and In Vitro Assessment. PubMed. [Link]

-

Food Packaging Forum. (2017). Fluorene-9-bisphenol is anti-estrogenic. Food Packaging Forum. [Link]

-

Kitamura, S., et al. (2005). Comparative study of the endocrine-disrupting activity of bisphenol A and 19 related compounds. Semantic Scholar. [Link]

-

Zhang, Z., et al. (2017). Fluorene-9-bisphenol is anti-oestrogenic and may cause adverse pregnancy outcomes in mice. Nature Communications. [Link]

-

Endo, Y., et al. (2009). Synthesis and biological evaluation of p-carborane bisphenols and their derivatives: structure-activity relationship for estrogenic activity. PubMed. [Link]

-

Diamanti-Kandarakis, E., & Lainas, G. T. (2019). The role of endocrine-disrupting phthalates and bisphenols in cardiometabolic disease: the evidence is mounting. Current Opinion in Endocrinology, Diabetes and Obesity. [Link]

-

Liu, X., et al. (2021). Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β. Journal of Biological Chemistry. [Link]

-

Cao, M., et al. (2022). Antagonistic mechanisms of bisphenol analogues on the estrogen receptor α in zebrafish embryos: Experimental and computational studies. ResearchGate. [Link]

-

Li, Y., et al. (2014). Bisphenol AF-Induced Endogenous Transcription Is Mediated by ERα and ERK1/2 Activation in Human Breast Cancer Cells. PLOS ONE. [Link]

-

Matsushima, A., et al. (2010). Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ. Environmental Health Perspectives. [Link]

-

vom Saal, F. S., et al. (2007). In Vivo Effects of Bisphenol A in Laboratory Rodent Studies. Environmental Health Perspectives. [Link]

-

Lin, J., et al. (2021). An in vitro investigation of endocrine disrupting potentials of ten bisphenol analogues. ResearchGate. [Link]

-

Reed, T. P., et al. (2014). Synthesis of Bisphenol Z: An Organic Chemistry Experiment. ResearchGate. [Link]

-

Ullah, A., et al. (2022). Different types of bisphenols alter ovarian steroidogenesis: Special attention to BPA. Frontiers in Endocrinology. [Link]

-

Zhang, Z., et al. (2020). Bisphenol AP is anti-estrogenic and may cause adverse effects at low doses relevant to human exposure. PubMed. [Link]

-

Carneiro, M. T., et al. (2022). Endocrine-Disrupting Effects of Bisphenol A on the Cardiovascular System: A Review. International Journal of Molecular Sciences. [Link]

-

Blair, R. M., et al. (2000). Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences. [Link]

-

Ullah, A., et al. (2024). Disruptive effects of plasticizers bisphenol A, F, and S on steroidogenesis of adrenocortical cells. Frontiers in Endocrinology. [Link]

-

Domínguez-García, V., et al. (2023). Biological and Behavioural Effects of Bisphenol A (BPA) Exposure: An In Vivo Study in Drosophila melanogaster. MDPI. [Link]

-

Lee, H., et al. (2007). Expression profiling of estrogen responsive genes on bisphenol A, 4-nonylphenol and 17β-estradiol treatment using in house cDNA microarray. BioChip Journal. [Link]

Sources

- 1. Molecular Mechanisms of Action of BPA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. edepot.wur.nl [edepot.wur.nl]

- 5. Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. library.dphen1.com [library.dphen1.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Molecular mechanism of action of bisphenol and bisphenol A mediated by oestrogen receptor alpha in growth and apoptosis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In silico binding of 4,4'-bisphenols predicts in vitro estrogenic and antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antagonistic mechanisms of bisphenol analogues on the estrogen receptor α in zebrafish embryos: Experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro and in vivo estrogenic activity of BPA, BPF and BPS in zebrafish-specific assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vivo Effects of Bisphenol A in Laboratory Rodent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Different types of bisphenols alter ovarian steroidogenesis: Special attention to BPA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and biological evaluation of lipophilically modified bisphenol Z derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Defining 4,4'-Cyclohexylidenebisphenol (Bisphenol Z)

An In-Depth Technical Guide to the Physicochemical Properties of 4,4'-Cyclohexylidenebisphenol

4,4'-Cyclohexylidenebisphenol, commonly referred to as Bisphenol Z (BPZ), is a bisphenol derivative characterized by a central cyclohexyl ring linking two p-hydroxyphenyl moieties.[1] Its chemical structure, featuring a bulky, non-planar cycloaliphatic group, imparts unique properties such as enhanced thermal stability, solubility in organic solvents, and specific optical characteristics to polymers derived from it.[2] Unlike its more famous analogue, Bisphenol A (BPA), the cyclohexylidene bridge in BPZ introduces significant steric hindrance, which influences its reactivity and the physical properties of its resulting polymers, such as specialty polycarbonates and epoxy resins.[1] This guide provides a comprehensive technical overview of the core physical and chemical properties of BPZ, intended for researchers, polymer chemists, and drug development professionals who utilize this monomer in advanced material synthesis and biomedical applications.

Molecular Identity and Structure

Accurate identification is the cornerstone of all scientific investigation. BPZ is registered under CAS Number 843-55-0. Its molecular formula is C₁₈H₂₀O₂, corresponding to a molecular weight of 268.35 g/mol .[3] The IUPAC name for this compound is 4-[1-(4-hydroxyphenyl)cyclohexyl]phenol.[3]